molecular formula C22H14N2O B3721295 6-phenylbenzo[a]phenazin-5-ol

6-phenylbenzo[a]phenazin-5-ol

Cat. No.: B3721295
M. Wt: 322.4 g/mol
InChI Key: UCKPLOWUGAPCKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenylbenzo[a]phenazin-5-ol: is a complex organic compound belonging to the phenazine family. Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications.

Chemical Reactions Analysis

Types of Reactions: 6-Phenylbenzo[a]phenazin-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenazine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.

Major Products: The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted phenazines with various functional groups .

Scientific Research Applications

6-Phenylbenzo[a]phenazin-5-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-phenylbenzo[a]phenazin-5-ol involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit enzymes involved in critical cellular processes, contributing to its antimicrobial and antitumor activities .

Comparison with Similar Compounds

Uniqueness: 6-Phenylbenzo[a]phenazin-5-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its phenyl group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-phenylbenzo[a]phenazin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O/c25-22-16-11-5-4-10-15(16)20-21(19(22)14-8-2-1-3-9-14)24-18-13-7-6-12-17(18)23-20/h1-13,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKPLOWUGAPCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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